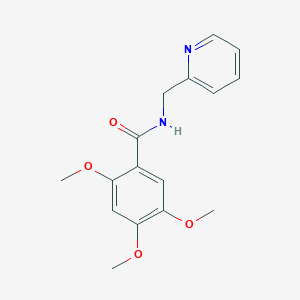
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethoxy-N-(2-pyridinylmethyl)benzamide, commonly known as TMA-2, is a psychoactive drug that belongs to the amphetamine class of drugs. TMA-2 is a derivative of the hallucinogenic compound mescaline and has been found to have a similar mechanism of action. TMA-2 has been the subject of scientific research due to its potential therapeutic benefits and its ability to induce altered states of consciousness.
作用机制
TMA-2 acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is responsible for the hallucinogenic effects of TMA-2 and other psychedelic compounds. TMA-2 also affects other neurotransmitters, including dopamine and norepinephrine.
Biochemical and Physiological Effects
TMA-2 induces altered states of consciousness, including changes in perception, thought, and mood. It has been reported to cause visual and auditory hallucinations, as well as synesthesia. TMA-2 also increases heart rate and blood pressure, and can cause nausea and vomiting.
实验室实验的优点和局限性
TMA-2 has advantages for use in laboratory experiments due to its potent psychoactive effects and its ability to induce altered states of consciousness. However, its potential for abuse and its potential to cause adverse effects on human subjects limit its use in research.
未来方向
Future research on TMA-2 could focus on its potential therapeutic benefits, including its ability to treat depression and anxiety disorders. Further studies could investigate the mechanisms of action of TMA-2 and its effects on neurotransmitter systems in the brain. Research could also focus on developing safer and more effective psychedelic compounds for therapeutic use.
合成方法
TMA-2 can be synthesized through a variety of methods, including the reaction of 2,4,5-trimethoxybenzaldehyde with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride. Other methods include the reaction of 2,4,5-trimethoxyphenylacetonitrile with pyridine-2-carboxylic acid and subsequent reduction with lithium aluminum hydride.
科学研究应用
TMA-2 has been the subject of scientific research due to its potential therapeutic benefits. Studies have shown that TMA-2 has the potential to treat depression and anxiety disorders. TMA-2 has also been found to have anti-inflammatory properties and has been investigated as a potential treatment for inflammatory diseases.
属性
IUPAC Name |
2,4,5-trimethoxy-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-13-9-15(22-3)14(21-2)8-12(13)16(19)18-10-11-6-4-5-7-17-11/h4-9H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNPEBVJAFXIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2=CC=CC=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![3-[(2,4-dihydroxybenzoyl)hydrazono]-N-mesitylbutanamide](/img/structure/B5711347.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)

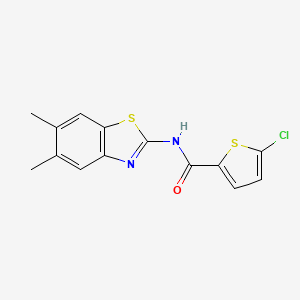
![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)
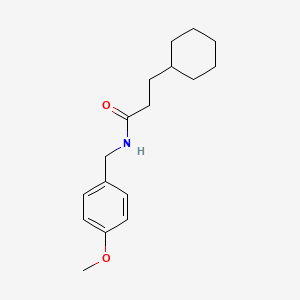
![1-[2-(2-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5711413.png)
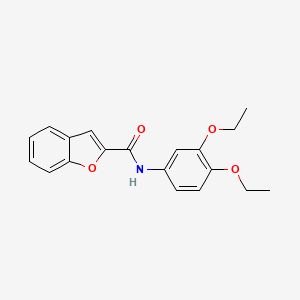
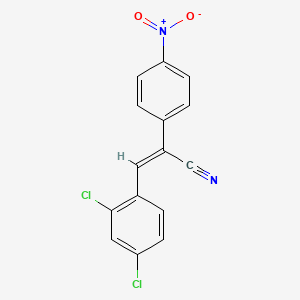
![7-(4-chlorobenzyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5711436.png)